molecular formula C12H13NO B14703973 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- CAS No. 23694-49-7

1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-

Cat. No.: B14703973
CAS No.: 23694-49-7
M. Wt: 187.24 g/mol
InChI Key: KTEJFHVPVLTJLC-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- is a chemical compound with the molecular formula C11H11NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

The synthesis of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with pyrrole in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce functional groups at different positions on the pyrrole ring .

Scientific Research Applications

1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- can be compared with other similar compounds, such as:

Properties

CAS No.

23694-49-7

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrole

InChI

InChI=1S/C12H13NO/c1-14-12-6-4-11(5-7-12)10-13-8-2-3-9-13/h2-9H,10H2,1H3

InChI Key

KTEJFHVPVLTJLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC=C2

Origin of Product

United States

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